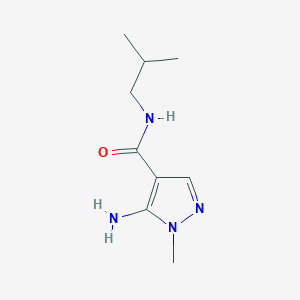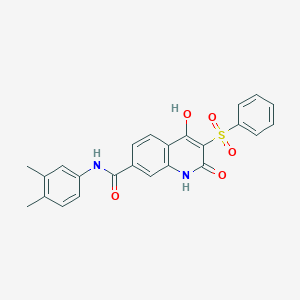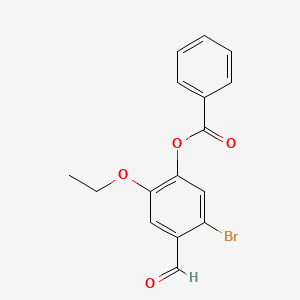
3-Bromo-2'-iso-propylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2'-iso-propylbiphenyl is a chemical compound with the molecular formula C15H15Br. It is a halogenated biphenyl derivative that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2'-iso-propylbiphenyl is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe, which can interact with DNA and RNA through hydrogen bonding and pi-pi stacking interactions. It has also been shown to undergo reversible photoisomerization, which may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-2'-iso-propylbiphenyl is its versatility as a starting material for the synthesis of other biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential for photodegradation, which may affect its stability and reproducibility.
Direcciones Futuras
There are several future directions for the study of 3-Bromo-2'-iso-propylbiphenyl. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and its interactions with DNA and RNA. Finally, its potential applications in OLEDs and liquid crystals should be explored further.
Conclusion:
In conclusion, this compound is a versatile and potentially useful chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop new synthetic methods for its preparation.
Métodos De Síntesis
The synthesis of 3-Bromo-2'-iso-propylbiphenyl involves the bromination of 2'-iso-propylbiphenyl using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Bromo-2'-iso-propylbiphenyl has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other biologically active compounds. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for the synthesis of liquid crystals.
Propiedades
IUPAC Name |
1-bromo-3-(2-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)14-8-3-4-9-15(14)12-6-5-7-13(16)10-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOABIHGPWTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)

![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)





![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)